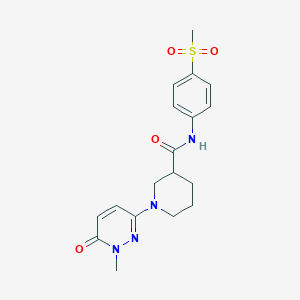

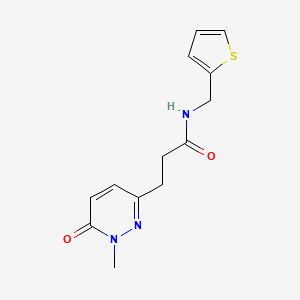

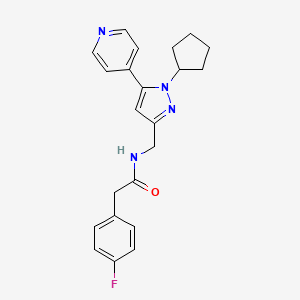

![molecular formula C15H14N2O2S B3014179 methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 644990-48-7](/img/structure/B3014179.png)

methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate, is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, there are several closely related compounds that have been synthesized and studied for their chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, a key intermediate, ethyl 4,6-dimethyl-3-(pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate, was obtained through the interaction of a thienopyridine amino ester with 2,5-dimethoxytetrahydrofuran in an acidic medium . This suggests that the synthesis of the compound of interest might also involve similar intermediates and cyclization reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and, in some cases, by single-crystal X-ray diffraction studies. For example, the stereochemistry of a methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative was elucidated using X-ray diffraction . This indicates that the molecular structure of the compound of interest could potentially be determined using similar analytical methods.

Chemical Reactions Analysis

The related compounds have been shown to participate in various chemical reactions. For instance, thieno[2,3-b]pyridine-2-carbohydrazide derivatives have been used in the synthesis of polyheterocyclic compounds, indicating that the compound of interest may also serve as a precursor for the synthesis of complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored. Acid dissociation constants were determined for a series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which could provide insights into the acidity and basicity of the compound of interest . Additionally, the antimicrobial activity of some derivatives against various bacterial and fungal strains suggests that the compound of interest may also possess similar properties .

Aplicaciones Científicas De Investigación

Synthesis and Transformations

Reactions involving 2,5-dimethoxytetrahydrofuran and 3-aminothieno[2,3-b]pyridines lead to various substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines. The yield and feasibility of these reactions are influenced by the substituents in the thieno[2,3-b]pyridine structure. The Curtius rearrangement of certain 2-acylazido derivatives yields 4,5-dihydropyrido[3",2":4,5]thieno[2,3-e]pyrrolo[1,2-a]pyrazin-4-ones. Ethyl 4-methoxymethyl-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate's molecular and crystal structures were elucidated via X-ray diffraction analysis (Kaigorodova et al., 2004).

Fused Pyrazines Synthesis

The key intermediate ethyl 4,6-dimethyl-3-(pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate facilitates the synthesis of pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives through interaction with the thienopyridine amino ester in acidic conditions (El-Kashef et al., 2000).

Cyclization and Biological Activity Analysis

N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides synthesized from 3-aminopyridine-2-carboxylic acid esters exhibit nonselective heterocyclization reactions. Ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]-pyridine-2-carboxylate cyclization leads to compounds with potential biological activity, as assessed through in silico methods (Chigorina et al., 2019).

Novel Preparative Methods

A novel method for synthesizing 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives enhances yield and reduces reaction time. This involves the reaction of 3-cyanopyridine-2(1H)-thiones with chloromethyl organyl sulfones in the presence of potassium carbonate (Kalugin & Shestopalov, 2019).

Propiedades

IUPAC Name |

methyl 4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-9-8-10(2)16-14-11(9)12(17-6-4-5-7-17)13(20-14)15(18)19-3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECIMIWFQGMUSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)OC)N3C=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

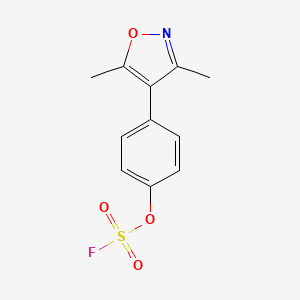

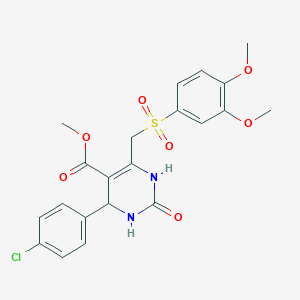

![2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide](/img/structure/B3014102.png)

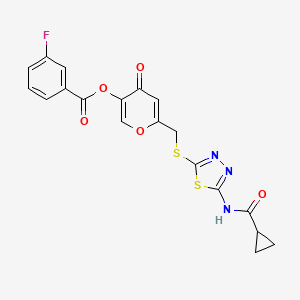

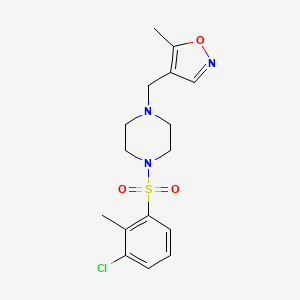

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenesulfonamide](/img/structure/B3014106.png)

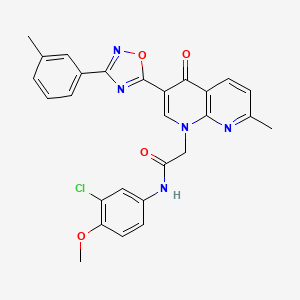

![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3014110.png)

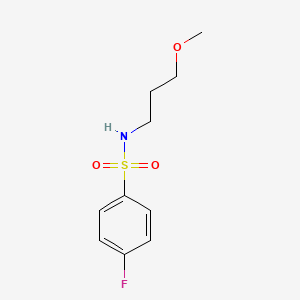

![7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3014111.png)

![Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)-](/img/structure/B3014119.png)